Bis(2-bromoethyl)amine

Reaction Kinetics Physical Organic Chemistry Alkylating Agents

Bis(2-bromoethyl)amine is a bifunctional alkylating agent distinguished by its bromoethyl leaving groups—not interchangeable with chloro-analogs. The bromine atoms confer faster aziridinium formation, superior IC₅₀ ratios, and enhanced bystander killing in GDEPT prodrug programs vs. standard aziridine-based candidates. It is the specified nephrotoxin for renal papillary necrosis models and a critical intermediate/impurity marker in Trazodone and Vortioxetine synthesis. Procure the hydrobromide salt for optimal stability.

Molecular Formula C4H9Br2N
Molecular Weight 230.93 g/mol
CAS No. 3890-99-1
Cat. No. B3022162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-bromoethyl)amine
CAS3890-99-1
Molecular FormulaC4H9Br2N
Molecular Weight230.93 g/mol
Structural Identifiers
SMILESC(CBr)NCCBr
InChIInChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2
InChIKeyGVLQQPDTOWRBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-bromoethyl)amine (CAS 3890-99-1): A Specialized Bifunctional Alkylating Agent for Advanced Synthesis and Research


Bis(2-bromoethyl)amine (CAS 3890-99-1) is a bifunctional alkylating agent belonging to the nitrogen mustard class, characterized by two terminal bromoethyl groups attached to a secondary amine core. It is most commonly supplied and used as the hydrobromide salt (CAS 43204-63-3) due to its improved stability over the free base [1]. This compound serves as a versatile electrophilic building block, primarily utilized in pharmaceutical research as a key intermediate for constructing complex nitrogen-containing scaffolds and as the active pharmacophore in cytotoxic prodrugs [2]. Its bifunctional nature enables it to act as a crosslinking agent, creating covalent bridges between nucleophilic sites in synthetic and biological macromolecules [3].

Why Generic Substitution is Not an Option for Bis(2-bromoethyl)amine in Research


The critical functional property of Bis(2-bromoethyl)amine is its alkylating potency, which is directly governed by the nature of its halogen leaving groups. The bromine atoms are fundamental to its enhanced reactivity and distinct biological profile compared to its chloro-analogs. Substituting it with the more common Bis(2-chloroethyl)amine or related compounds will fundamentally alter reaction kinetics and biological outcomes, rendering experiments or synthetic pathways non-comparable and potentially invalid [1]. The unique reactivity of the bromoethyl moieties is not a matter of degree but of kind, influencing everything from the rate of active intermediate formation to the specific nephrotoxic profile in biological models, making direct interchange impossible without a complete re-validation of the process [2].

Quantitative Evidence Guide for the Procurement of Bis(2-bromoethyl)amine


Quantified Superior Reactivity of Bromoethyl Moiety Over Chloroethyl Analogs in Aqueous Kinetics

The reactivity of the bromoethyl group in Bis(2-bromoethyl)amine is demonstrably and significantly higher than that of its chloro-analog, a key differentiator for its use as an alkylating agent. In aqueous kinetic studies of the primary amines, 2-bromoethylamine exhibits a rate of halide ion release that is markedly greater than that of 2-chloroethylamine [1]. This increased reactivity translates directly to a faster rate of formation of the active aziridinium intermediate, which is the critical alkylating species [2].

Reaction Kinetics Physical Organic Chemistry Alkylating Agents

Bis(2-bromoethyl)amine-Based Prodrugs Exhibit Quantified Superiority in GDEPT Applications

In a direct head-to-head evaluation of nitrogen mustard prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT), the Bis(2-bromoethyl)amine derivative demonstrated a considerable improvement over the benchmark prodrug CB 1954 [1]. This study assessed key therapeutic parameters, including potency and the critical bystander effect, which dictates how well a drug can kill neighboring non-target cells in a tumor [1].

Prodrugs Gene-Directed Enzyme Prodrug Therapy (GDEPT) Cancer Research

Enhanced Biological Potency of Bromoethyl Moiety in Haloethylamine Nephrotoxicity Models

The specific halogen atom on a 2-haloethylamine is the primary determinant of its toxicological profile in the kidney. The bromo derivative is established as a more potent papillotoxin than its chloro counterpart [1]. This difference in potency is mechanistically linked to the superior leaving group ability of the bromine atom, which leads to a faster in vivo formation of the cytotoxic ethyleneimine intermediate [1].

Toxicology Nephrology Drug Safety

High-Purity Recrystallization Process Enabled by Specific Hydrobromide Salt Form

A recently granted patent details a specialized and efficient method for the purification of Bis(2-bromoethyl)amine hydrobromide, achieving a high-purity product that is essential for reproducible research [1]. This process leverages tert-butyl alcohol as a solvent for the recrystallization of the crude product derived from diethanolamine and hydrobromic acid, providing a defined and optimized route to a purified reagent that may not be available for other salt forms or analogs [1].

Chemical Synthesis Process Chemistry Purification

Defined Application Scenarios for Bis(2-bromoethyl)amine (CAS 3890-99-1) in Research


Synthesis of High-Performance GDEPT Prodrugs

Procurement is justified for programs developing next-generation prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT). As evidenced by direct comparative data, Bis(2-bromoethyl)amine-derived mustards demonstrate superior potency, IC50 ratios, and bystander effects relative to standard aziridine-based prodrugs like CB 1954 [1]. This compound is therefore the rational choice for synthesizing candidate molecules where maximizing these specific therapeutic parameters is the primary objective.

Creation of Targeted Nephrotoxicity Models

Researchers requiring a validated model of renal papillary necrosis should procure Bis(2-bromoethyl)amine (or its primary amine derivative, BEA). The evidence clearly shows that the bromoethyl moiety confers a specific and potent papillotoxic effect, distinguishing it from the chloro-analog, which is less potent, and the fluoro-analog, which targets a different part of the nephron [2]. This specificity makes it an indispensable tool for studying this particular form of kidney injury and for screening potential nephroprotective agents.

Development of Antidepressant Pharmaceuticals (e.g., Trazodone, Vortioxetine)

Bis(2-bromoethyl)amine hydrobromide is a documented key intermediate and impurity marker in the synthesis of clinically important antidepressants such as Trazodone and Vortioxetine [3]. For analytical chemistry, process development, and regulatory compliance (e.g., impurity profiling), procurement of this specific compound is non-negotiable. Using an alternative halogenated amine would introduce a different impurity profile and alter the validated synthetic route, which is unacceptable in a regulated pharmaceutical manufacturing environment.

Synthesis of Quinone Phosphorodiamidate Drugs Targeting DT-Diaphorase

The compound is specifically used in the synthesis of quinone phosphorodiamidate drugs designed to target DT-diaphorase, an enzyme overexpressed in many solid tumors [3]. This application leverages the compound's bifunctional nature to construct the prodrug architecture. The choice of the bromoethyl group over a chloroethyl group is likely critical for achieving the desired balance of stability and activation kinetics required for this targeted therapeutic approach, making it the specified reagent for this class of investigational drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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